molecular formula C19H20ClN3O B2838983 4-(4-chlorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 370588-24-2

4-(4-chlorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B2838983
CAS No.: 370588-24-2
M. Wt: 341.84
InChI Key: DEMAAQLFLVAYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a synthetic tricyclic quinoline derivative of significant interest in medicinal and organic chemistry research. This compound features a complex pyrazolo[3,4-b]quinolin-5-one core structure, which is a privileged scaffold found in compounds with a wide range of biological activities. The molecular structure incorporates a 4-chlorophenyl substituent at the 4-position and geminal dimethyl groups at the 7-position, which influence its stereoelectronic properties and potential for supramolecular assembly through various intermolecular interactions . The pyrazolo[3,4-b]quinoline class of compounds to which this molecule belongs has been extensively studied for its diverse pharmacological potential. Research on analogous structures has indicated possible bioactivities, including antimalarial, antimicrobial, and anticancer properties, making this chemical class a valuable template for drug discovery programs . The presence of the chlorophenyl moiety may further modulate its biological activity and interaction with biological targets. From a materials science perspective, the rigid, fused-ring system and capacity for defined hydrogen bonding and π-stacking interactions, as observed in closely related crystal structures , make it a candidate for investigation in the development of advanced organic materials. This product is offered as a high-purity chemical reagent for use in non-clinical laboratory research. It is intended for use by qualified professional researchers only. For Research Use Only. Not intended for diagnostic or therapeutic use, nor for human consumption. Researchers are encouraged to fully characterize the compound upon receipt using appropriate spectroscopic and analytical techniques.

Properties

IUPAC Name

4-(4-chlorophenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O/c1-10-15-16(11-4-6-12(20)7-5-11)17-13(21-18(15)23-22-10)8-19(2,3)9-14(17)24/h4-7,16H,8-9H2,1-3H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMAAQLFLVAYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with 3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, alcohols, amines, and other functionalized pyrazoloquinolines .

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in critical biological processes, leading to its therapeutic effects. For instance, it may bind to DNA or proteins, disrupting their normal function and thereby exerting its anticancer or antimicrobial activities .

Comparison with Similar Compounds

Table 1: Substituent Variations in Pyrazolo[3,4-b]quinolinones

Compound Name (CAS) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Bioactivity
Target Compound (370588-24-2) 4-(4-ClPh), 3-Me, 7,7-diMe C₁₉H₂₀N₃OCl 341.84 Anti-tubercular activity
I4 () 4-(4-MeOPh), 3-Me, 7,7-diMe C₂₀H₂₂N₃O₂ 336.41 Mp: 286–287°C; anti-TB activity
I5 () 4-(2-ClPh), 3-Me, 7,7-diMe C₁₉H₁₉ClN₃O 340.83 Mp: >300°C; moderate cytotoxicity
I7 () 4-(3-BrPh), 3-Me, 7,7-diMe C₁₉H₁₉BrN₃O 385.28 Mp: >300°C; enhanced lipophilicity
748145-19-9 () 4-(pyridin-3-yl), 3-Me, 7,7-diMe C₁₈H₂₀N₄O 308.38 Basic nitrogen enhances solubility

Key Observations :

  • Steric Effects : The 2-chlorophenyl substituent in I5 introduces steric hindrance, reducing bioactivity compared to the target compound’s para-substituted analogue .
  • Heteroaromatic Substitution : Replacement of chlorophenyl with pyridin-3-yl () introduces hydrogen-bonding capability, altering pharmacokinetic properties .

Comparison with Fused Tricyclic Systems

Table 2: Bioactivity of Related Tricyclic Compounds

Compound Name (CAS/Reference) Core Structure Key Substituents Bioactivity
5d () Chromeno[4,3-b]pyridinone 3-(4-ClPh) Anticancer (NCI-60 screening)
12 () Pyrrolo-thiazolo-pyrimidine 4-(4-ClPh), triazole linkage Kinase inhibition
P1 () Pyrazoloquinolinone + furan 9-(furan-2-carbonyl), p-tolyl Enhanced anti-TB activity

Key Observations :

  • Hybrid Scaffolds : Compound P1 () incorporates a furan-carbonyl group, enhancing binding to mycobacterial enzymes compared to the target compound .

Physicochemical and Spectroscopic Comparisons

Table 3: Spectroscopic Data for Selected Analogues

Compound (Reference) IR (ν, cm⁻¹) ¹H-NMR (δ, ppm) Melting Point (°C)
Target Compound Not reported Not reported Not reported
I4 () 1665 (C=O), 1602 (C=N) 0.86–2.47 (CH₃, CH₂), 6.59–8.12 286–287
28c () 1685 (C=O), 1643 (C=O) 0.86–9.33 (multiplet) 190–192

Key Observations :

  • The absence of a second carbonyl group in the target compound (vs. 28c in ) simplifies its IR profile, reducing steric strain .
  • Methyl group signals in ¹H-NMR (e.g., δ 0.86–1.23 in I4) are consistent across analogues, confirming structural integrity .

Biological Activity

The compound 4-(4-chlorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one , also known by its CAS number 370588-24-2, is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, focusing on its pharmacological potential and mechanisms of action.

  • Molecular Formula : C19H20ClN3O
  • Molecular Weight : 341.84 g/mol
  • Melting Point : Approximately 305-306 °C

The compound features a bicyclic structure that includes a pyrazole ring fused to a quinoline moiety. The presence of the 4-chlorophenyl group enhances its pharmacological potential by influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities including:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. For instance, it has been evaluated against glioblastoma cell lines and demonstrated significant growth inhibition through specific kinase inhibition.
  • Kinase Inhibition : Studies have shown that derivatives of this compound can inhibit key kinases involved in oncogenic signaling pathways. Notably, a related compound with a similar structure inhibited the AKT2/PKBβ kinase pathway, which is crucial in glioma malignancy and patient survival outcomes .
  • Antimicrobial Properties : There are indications that this compound may possess anti-mycobacterial properties valuable for treating infections caused by resistant strains of Mycobacterium tuberculosis .

Anticancer Mechanisms

Recent studies highlighted the efficacy of related pyrazolo compounds in targeting glioma cells. For example:

  • Compound 4j (a pyrano[2,3-c]pyrazole derivative) exhibited low micromolar activity against AKT2/PKBβ and inhibited neurosphere formation in primary patient-derived glioma stem cells. It was noted for its selective cytotoxicity towards cancer cells while sparing non-cancerous cells .
CompoundTarget KinaseIC50 (μM)Cell Line TestedActivity
4jAKT2/PKBβ12U87MGInhibitory
14C6Inhibitory

Antimicrobial Activity

The structural motifs present in this compound suggest potential applications in treating infections. The unique bicyclic structure may enhance binding affinity to microbial targets, which warrants further investigation into its antimicrobial spectrum and mechanisms.

Case Studies

In one notable study on related compounds:

  • Study Title : "Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles"
    • Findings : The synthesized compounds showed significant anticancer activity against glioblastoma cell lines with minimal toxicity towards normal cells. This highlights the therapeutic window available for compounds structurally related to our target .

Q & A

What are the established synthetic routes for this compound, and what key reaction parameters influence yield?

Basic Research Focus
The synthesis of this polycyclic pyrazoloquinolinone derivative typically involves multi-step organic reactions. Key methods include:

  • Conventional cyclocondensation : Starting with substituted pyrazole and quinoline precursors, followed by chlorophenyl incorporation via nucleophilic substitution. Reaction efficiency depends on temperature control (80–120°C), solvent polarity (e.g., DMF or ethanol), and catalyst selection (e.g., p-toluenesulfonic acid) .
  • Microwave-assisted synthesis : This method enhances reaction rates and yields (up to 15–20% improvement) by enabling rapid, uniform heating. Critical parameters include irradiation power (300–500 W) and reaction time optimization (10–30 minutes) .

Methodological Tip : Use thin-layer chromatography (TLC) to monitor intermediate formation and high-performance liquid chromatography (HPLC) for final purification .

How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Basic Research Focus
Structural validation requires a combination of techniques:

  • 1H/13C-NMR : Identify proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 7.0–8.0 ppm) and carbon backbone signals. Discrepancies in expected splitting patterns may indicate stereochemical irregularities .
  • Mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+ ≈ 397.15 g/mol) and detect fragmentation patterns unique to the pyrazoloquinolinone core .
  • X-ray crystallography : Resolve crystal packing and verify bond angles/distances in the hexahydroquinolinone ring system .

Methodological Tip : Cross-reference experimental NMR data with computational predictions (e.g., DFT simulations) to resolve ambiguities .

What strategies are effective in resolving contradictions between computational predictions and experimental spectral data?

Advanced Research Focus
Discrepancies often arise from solvent effects, tautomerism, or conformational flexibility. Address these by:

  • Solvent-dependent NMR studies : Compare spectra in deuterated DMSO vs. CDCl3 to assess hydrogen bonding or solvation effects on chemical shifts .
  • Dynamic NMR (DNMR) : Detect slow conformational exchanges in the hexahydroquinolinone ring by varying temperature (e.g., 25°C to 60°C) .
  • Theoretical adjustments : Refine computational models by incorporating implicit solvent models (e.g., COSMO) or adjusting torsional parameters for the chlorophenyl group .

Data Contradiction Example : If calculated 13C-NMR shifts deviate by >2 ppm, re-evaluate the protonation state of the pyrazole nitrogen or check for crystal lattice distortions .

How can environmental fate studies be designed for this compound, and what parameters should be prioritized?

Advanced Research Focus
To assess environmental persistence and ecotoxicology:

  • Hydrolysis studies : Monitor degradation under varying pH (2–12) and temperature (20–50°C) using HPLC-UV. Prioritize half-life (t1/2) determination in aqueous matrices .
  • Soil sorption experiments : Measure log Kow values via shake-flask methods to predict bioavailability. Expect moderate lipophilicity (log P ≈ 3.5) due to the chlorophenyl and methyl groups .
  • Ecotoxicity assays : Use Daphnia magna or algal models to evaluate acute toxicity (LC50/EC50). Correlate results with structural analogs (e.g., pyrazolo[3,4-b]quinoline derivatives) .

Methodological Tip : Combine OECD guidelines with high-resolution mass spectrometry (HRMS) to track transformation products .

What methodological considerations are critical when evaluating this compound’s potential as a fluorescent probe?

Advanced Research Focus
While not directly studied for fluorescence, analog-based strategies (e.g., pyrazoloquinolinones with extended conjugation) suggest:

  • pH-dependent fluorescence : Measure emission spectra (λex = 350–400 nm) across pH 1–14. Look for Stokes shifts >100 nm, indicative of intramolecular charge transfer .
  • Solvatochromism studies : Test polarity-dependent emission in solvents like hexane, ethanol, and acetonitrile to assess environmental sensitivity .
  • Quantum yield calculation : Compare integrated emission intensities with reference standards (e.g., quinine sulfate) to quantify efficiency .

Experimental Design : Functionalize the 3-methyl or 7,7-dimethyl positions with electron-withdrawing groups (e.g., nitro) to enhance photostability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.